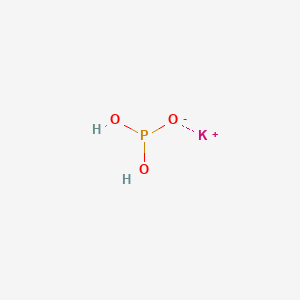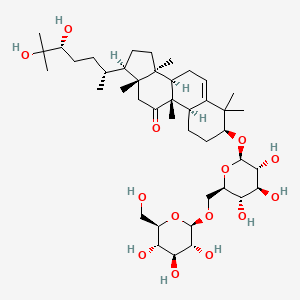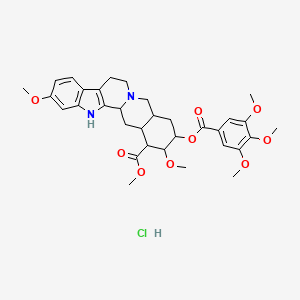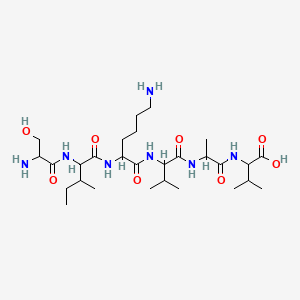
Monopotassium phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monopotassium phosphite is an inorganic compound with the chemical formula KH₂PO₃. It is a salt of phosphorous acid and is commonly used in agriculture as a fertilizer and fungicide. The compound is known for its ability to enhance plant resistance to diseases and stress, promoting healthy root development and overall plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monopotassium phosphite can be synthesized by reacting phosphorous acid with potassium carbonate. The reaction involves dissolving phosphorous acid in water, followed by the gradual addition of potassium carbonate while stirring. The reaction mixture is then filtered to obtain the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the following steps:
- Feeding soft water into a reactor.
- Adding phosphorous acid while stirring.
- Charging potassium carbonate after the complete dissolution of phosphorous acid.
- Filtering the reaction mixture to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Monopotassium phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phosphate.
Reduction: It can be reduced to form phosphine gas.
Substitution: It can react with bases to form different phosphite salts.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Reacts with bases like sodium hydroxide.
Major Products Formed:
Oxidation: Potassium phosphate.
Reduction: Phosphine gas.
Substitution: Various phosphite salts.
Scientific Research Applications
Monopotassium phosphite has a wide range of applications in scientific research, including:
Agriculture: Used as a fertilizer and fungicide to enhance plant growth and resistance to diseases
Chemistry: Used in the synthesis of other phosphite compounds and as a reagent in various chemical reactions.
Biology: Studied for its role in plant physiology and its effects on plant metabolism.
Medicine: Investigated for its potential use in drug formulations and as a nutrient supplement.
Industry: Used in the production of other chemicals and as a component in various industrial processes.
Mechanism of Action
Monopotassium phosphite exerts its effects through several mechanisms:
Absorption and Mobility: It is highly mobile and can be easily absorbed by plant leaves and roots, moving throughout the plant via xylem and phloem.
Induction of Plant Defense Mechanisms: It stimulates plant defense mechanisms, inducing hypersensitivity reactions and aggregating phenylpropanoid biosynthetic enzymes to inhibit pathogen development.
Nutrient Supply: Provides essential nutrients like potassium and phosphorus, which are crucial for plant growth and development.
Comparison with Similar Compounds
Monopotassium phosphate (KH₂PO₄): Used as a fertilizer, food additive, and buffering agent.
Dipotassium phosphate (K₂HPO₄): Used in similar applications as monopotassium phosphate.
Potassium dihydrogen phosphate (KH₂PO₄): Another form of potassium phosphate used in agriculture and industry.
Uniqueness of Monopotassium Phosphite: this compound is unique due to its dual role as a fertilizer and fungicide. Unlike monopotassium phosphate, which primarily serves as a nutrient source, this compound also enhances plant resistance to diseases and stress .
Properties
Molecular Formula |
H2KO3P |
|---|---|
Molecular Weight |
120.086 g/mol |
IUPAC Name |
potassium;dihydrogen phosphite |
InChI |
InChI=1S/K.H2O3P/c;1-4(2)3/h;1-2H/q+1;-1 |
InChI Key |
BZHCGFBZBPVRFE-UHFFFAOYSA-N |
Canonical SMILES |
OP(O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)


![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)

![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)

![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)
![2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B13387984.png)
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)


